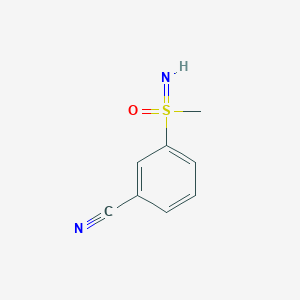

3-(S-Methylsulfonimidoyl)benzonitrile

Description

Significance of Sulfonimidoyl Moieties in Contemporary Chemical Research

Sulfur(VI) functional groups containing nitrogen atoms, such as sulfonimidamides and the closely related sulfoximines, have garnered substantial interest in medicinal chemistry. researchgate.net The sulfonimidoyl group (R-S(O)(=NR')-R'') is a mono-aza analogue of the ubiquitous sulfone and sulfonamide groups. researchgate.net This substitution of an oxygen atom with a nitrogen moiety introduces several key features that are highly advantageous for drug design.

Firstly, the sulfonimidoyl group creates a stable, tetrahedral chiral center at the sulfur atom. researchgate.net This inherent three-dimensionality provides an opportunity to explore stereo-dependent interactions with biological targets, potentially leading to improved selectivity and potency. Secondly, the nitrogen substituent offers an additional vector for chemical modification, allowing for the fine-tuning of physicochemical properties such as polarity, solubility, and metabolic stability. researchgate.netacs.org Research indicates that these groups are chemically stable and weakly basic, often leading to favorable aqueous solubility and permeability profiles. researchgate.net

The rise of sulfonimidoyl moieties has been facilitated by advancements in synthetic methodologies, including the development of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, which provides more accessible routes to these once-exotic functional groups. youtube.com As bioisosteres for more common groups like sulfones and sulfonamides, sulfonimidoyl moieties offer a sophisticated tool for medicinal chemists to navigate and optimize complex structure-activity relationships. researchgate.netresearchgate.net

A comparative analysis of physicochemical properties highlights the unique space occupied by these emerging functional groups.

Table 1: Comparative Physicochemical Properties of Sulfoximines and Related Functional Groups This table presents data for sulfoximines, which are structurally and electronically similar to sulfonimidoyl moieties, to illustrate the impact of the S=N bond.

| Feature | Sulfone | Sulfonamide | Sulfoximine (B86345) |

|---|---|---|---|

| Polarity | High | Variable | Moderate to High |

| Hydrogen Bond Donor | No | Yes (N-H) | Yes (N-H) |

| Hydrogen Bond Acceptor | Yes (S=O) | Yes (S=O) | Yes (S=O, S=N) |

| Acidity/Basicity | Neutral | Weakly Acidic | Weakly Basic |

| Aqueous Solubility | Generally Lower | Variable | Often Improved |

| Metabolic Stability | Generally High | Variable | Often Favorable |

Data synthesized from research findings on the physicochemical properties of sulfoximines as compared to traditional sulfone and sulfonamide groups. researchgate.net

Role of Benzonitrile (B105546) Derivatives as Versatile Synthetic Scaffolds

The benzonitrile unit, consisting of a cyano group attached to a benzene (B151609) ring, is a fundamental scaffold in organic synthesis and medicinal chemistry. wikipedia.orgnih.gov Its utility stems from both the physical properties it imparts and its synthetic versatility. The nitrile group is a strong dipole and can act as a hydrogen bond acceptor, often serving as a bioisostere for a carbonyl group in interactions with biological targets like enzymes and receptors. nih.gov

First reported in 1844, benzonitrile and its derivatives are now integral to numerous applications. wikipedia.org They serve as precursors for a wide array of other functional groups, including amines (via reduction), benzamides (via hydrolysis), and various heterocyclic systems. wikipedia.org In coordination chemistry, benzonitrile ligands can form labile complexes with transition metals, which are useful as synthetic intermediates. wikipedia.org

In the pharmaceutical realm, the benzonitrile motif is a key pharmacophore in many approved drugs and clinical candidates. nih.gov For instance, certain benzonitrile derivatives act as non-steroidal aromatase inhibitors for treating estrogen-dependent diseases, while others function as negative allosteric modulators for targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov Its prevalence in drug discovery highlights its ability to confer potent and specific biological activity. google.com

Overview of the Chemical Landscape of 3-(S-Methylsulfonimidoyl)benzonitrile and Related Structures

The chemical landscape of This compound is defined by the unique interplay of its constituent parts. The structure features a chiral S(VI)-methylsulfonimidoyl group positioned meta to a cyano group on a benzene ring. While specific research on this exact molecule is not widely documented, an analysis of its components and related structures provides significant insight into its potential properties and applications.

The placement of the sulfonimidoyl group at the meta-position influences the electronic distribution of the aromatic ring, which in turn affects the reactivity and properties of the nitrile group. The combination of a potent hydrogen-bond-accepting nitrile with a chiral, polar, and metabolically robust sulfonimidoyl moiety creates a scaffold with significant potential for interacting with biological macromolecules. The chirality at the sulfur center, combined with the additional vector for modification at the imine nitrogen, offers multiple points for diversification in a drug discovery context.

The broader chemical space includes a variety of substituted benzonitriles that have been explored for therapeutic purposes, demonstrating the value of this scaffold.

Table 2: Properties of Structurally Related Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 3-(Chloromethyl)benzonitrile sigmaaldrich.com | C₈H₆ClN | 151.59 | An electrophilic chloromethyl group at the meta-position. |

| 3-(Methylaminomethyl)benzonitrile nih.gov | C₉H₁₀N₂ | 146.19 | A basic secondary amine linker at the meta-position. |

| Fadrozole nih.gov | C₁₄H₁₃N₃ | 223.28 | An imidazole (B134444) ring attached to a benzonitrile, a non-steroidal aromatase inhibitor. |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile nih.gov | C₂₂H₁₂ClFN₂O₂S | 450.86 | A complex sulfonyl linkage connecting a quinoline (B57606) and a benzonitrile, an mGluR5 modulator. |

This table illustrates the diversity of functional groups combined with the benzonitrile scaffold in medicinally relevant molecules.

The synthesis of This compound would likely involve multi-step sequences common in modern organosulfur chemistry, potentially starting from a corresponding sulfinamide and proceeding through an oxidative imination or related transformation. The continued development of synthetic methods for creating chiral S(VI) centers makes such targets increasingly accessible for investigation. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2OS |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

3-(methylsulfonimidoyl)benzonitrile |

InChI |

InChI=1S/C8H8N2OS/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 |

InChI Key |

HSXXNUMDJCTAEA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 S Methylsulfonimidoyl Benzonitrile and Analogous Structures

Direct Synthetic Routes to S-Methylsulfonimidoyl-Substituted Arenes

The direct conversion of thioethers to their corresponding S-aryl-S-alkyl-sulfonimidoyl derivatives represents an efficient and atom-economical approach. This strategy hinges on the simultaneous formation of the sulfur-oxygen double bond and the sulfur-nitrogen single bond from a single sulfur center.

Oxidative Imidation Strategies for Thioether Precursors (e.g., 3-(methylthio)benzonitrile)

Oxidative imidation, also known as oxo-imination, stands out as a powerful method for the direct synthesis of NH-sulfoximines from thioether precursors like 3-(methylthio)benzonitrile. This one-pot reaction transfers both an oxygen and an imino group (NH) to the sulfur atom. researchgate.netresearchgate.netarkat-usa.orgorgsyn.org

A highly effective and widely adopted protocol for the synthesis of NH-sulfoximines involves the use of hypervalent iodine(III) reagents, particularly (diacetoxyiodo)benzene (B116549) (PIDA), in combination with a simple nitrogen source like ammonium (B1175870) carbamate (B1207046). researchgate.netorgsyn.orgnih.gov This metal-free method is lauded for its operational simplicity, mild reaction conditions, and broad substrate scope. researchgate.netresearchgate.net

Table 1: Representative Conditions for Hypervalent Iodine-Mediated Oxidative Imidation

| Thioether Precursor | Oxidant | Nitrogen Source | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (4-Bromophenyl)(methyl)sulfane | PIDA (2.5 equiv) | Ammonium Carbamate (2.0 equiv) | MeOH | 81-88% | orgsyn.org |

| Fluoroalkylsulfides | PIDA (2.1 equiv) | Ammonium Carbamate (1.5 equiv) | TFE | High | arkat-usa.org |

This table is interactive. Click on the headers to sort.

While the PIDA/ammonium carbamate system is robust, research has explored variations to optimize efficiency, cost, and environmental impact.

Alternative Oxidants: Iodosylbenzene (PhIO) can serve as an alternative to PIDA. nih.gov Furthermore, electrochemical methods have emerged as a green alternative, where a catalytic amount of an iodoarene(III) species is generated anodically to mediate the transformation. arkat-usa.org For the related oxidation of thioethers, catalytic systems like titanium silicalite-1 (TS-1) with hydrogen peroxide have been investigated. researchgate.net

Alternative Nitrogen Sources: Instead of ammonium carbamate, commercially available solutions of ammonia (B1221849) in methanol (B129727) have been used successfully. nih.gov

Catalysis: While the hypervalent iodine approach is typically catalyst-free, rhodium acetate (B1210297) has been employed as a catalyst in conjunction with PIDA for specific applications. arkat-usa.org

Solvent Effects: The choice of solvent can significantly influence the reaction rate. Trifluoroethanol (TFE), a polar, hydrogen-bond-donating solvent, has been shown to cause a remarkable rate enhancement in the synthesis of S-fluoroalkylated NH-sulfoximines. researchgate.netarkat-usa.org

Synthesis via Sulfonimidoyl Halide Intermediates

An alternative, two-step approach to sulfonimidoyl arenes involves the initial formation of a sulfonimidoyl halide, which is then subjected to further chemical modification. This route offers modularity but often contends with the instability of the halide intermediates.

Generation and Reactivity of Sulfonimidoyl Fluorides

Sulfonimidoyl fluorides have gained prominence as stable, versatile intermediates, particularly as linkage agents in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. chinesechemsoc.orgnih.gov Their enhanced stability compared to other sulfonimidoyl halides makes them attractive synthetic targets. nih.gov

Generation: Several pathways exist for the synthesis of sulfonimidoyl fluorides:

Halide Exchange: The most traditional method involves a chloride-to-fluoride exchange reaction on a pre-formed sulfonimidoyl chloride. chinesechemsoc.orgacs.org This is often performed in situ due to the instability of the chloride precursor. acs.org

Oxidative Fluorination of Sulfinamides: Modern electrochemical methods allow for the direct oxidative nucleophilic fluorination of stable sulfinamide precursors, circumventing the need for unstable intermediates and harsh reagents. chinesechemsoc.orgacs.org

From Sulfenamides: Anodic oxidation of S(II) sulfenamides provides a direct route to S(VI) sulfonimidoyl fluorides. acs.org

Electrophilic Fluorination: The reaction of sulfinamide salts with electrophilic fluorinating agents, such as Selectfluor, also yields sulfonimidoyl fluorides. chinesechemsoc.orgresearchgate.net

Reactivity: The reactivity profile of sulfonimidoyl fluorides is characterized by their participation in SuFEx chemistry. They undergo stereospecific nucleophilic substitution at the sulfur center, where the fluoride ion is displaced by a variety of nucleophiles (e.g., organometallics, amines), enabling the synthesis of diverse, chirally-defined sulfoximines and sulfonimidamides. nih.govresearchgate.net While the related sulfonyl fluorides have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the activation of the strong S-F bond in sulfonimidoyl fluorides for such transformations is an area of ongoing research. rsc.orgnih.gov

Generation and Reactivity of Sulfonimidoyl Chlorides

Sulfonimidoyl chlorides are highly reactive electrophilic intermediates that are central to the synthesis of many sulfur(VI) nitrogen-containing compounds. nih.gov However, their utility is often hampered by their inherent instability, necessitating their in situ generation and immediate use. acs.orgnih.govrsc.org

Generation: The primary methods for generating sulfonimidoyl chlorides are:

Oxidative Chlorination of Sulfinamides: This is the most common route, where a sulfinamide is oxidized using a chlorinating agent. nih.govrsc.org A variety of reagents can be employed, with differing scopes and safety profiles. nih.gov

tert-Butyl hypochlorite (B82951) (t-BuOCl): Widely used and versatile, but known to be explosive. nih.gov

N-Chlorosuccinimide (NCS): A safer alternative to t-BuOCl. nih.gov

Chlorine (Cl2) and N-chlorobenzotriazole: Have more limited substrate scopes. nih.gov

From Sulfinyl Chlorides: The reaction of sulfinyl chlorides with reagents like chloramine-T can produce N-tosyl or -nosyl protected sulfonimidoyl chlorides. nih.gov

Table 2: Common Reagents for the Generation of Sulfonimidoyl Chlorides from Sulfinamides

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| tert-Butyl hypochlorite (t-BuOCl) | Versatile, widely used | Explosive nature | nih.govrsc.org |

| N-Chlorosuccinimide (NCS) | Safer alternative | nih.gov | |

| Chlorine (Cl2) | Limited scope, can react violently | nih.gov |

This table is interactive. Click on the headers to sort.

Reactivity: As potent electrophiles, sulfonimidoyl chlorides readily react with a range of nucleophiles.

With Amines: Their most frequent application is in the reaction with primary or secondary amines to furnish sulfonimidamides. nih.gov

With Alcohols/Alkoxides: Reaction with alcohols or their corresponding alkoxides yields sulfonimidates. rsc.org

Conversion to Other Halides: They serve as the immediate precursors to more stable sulfonimidoyl fluorides via halide exchange. chinesechemsoc.orgacs.org

A key consideration in their reactivity is their configurational instability; they can racemize at elevated temperatures, which is a critical factor in stereoselective synthesis. rsc.org

Nucleophilic Substitution Reactions with Benzonitrile-Containing Nucleophiles

The synthesis of aryl sulfonimidoyl compounds can, in principle, be achieved through nucleophilic substitution at a tetracoordinate sulfur center. researchgate.netmdpi.comnih.gov This approach typically involves the reaction of a sulfonyl derivative, such as an arenesulfonyl chloride, with a suitable nucleophile. researchgate.net For the specific synthesis of a molecule like 3-(S-Methylsulfonimidoyl)benzonitrile, this would conceptually involve a nucleophile containing the 3-cyanophenyl moiety attacking a methylsulfonyl electrophile, or a methyl nucleophile attacking a 3-cyanophenylsulfonimidoyl halide.

The mechanism of nucleophilic substitution at a sulfonyl sulfur is complex and can proceed through a synchronous SN2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate sulfurane intermediate. mdpi.com The precise pathway is influenced by the nature of the substrate, the nucleophile, and the solvent. researchgate.net Kinetic studies on the reactions of arenesulfonyl chlorides with various nucleophiles, such as anilines and benzylamines, have shown that these reactions often proceed via an SN2 process. researchgate.net

In the context of forming the target molecule, one could envision the reaction of a pre-formed organometallic benzonitrile (B105546) species, such as 3-cyanophenyl lithium or a related Grignard reagent, with an electrophilic S(VI) species like N-protected methanesulfonimidoyl chloride. The organometallic reagent would act as the carbon nucleophile, attacking the electrophilic sulfur center and displacing a leaving group (e.g., chloride) to form the C-S bond. This strategy is analogous to the synthesis of sulfonimidamides where organolithium reagents are added to S(IV) electrophiles. researchgate.net

Alternatively, a nucleophilic aromatic substitution (SNAr) could be employed. In this scenario, a nucleophile like sodium methanesulfonimidamide would attack an activated aryl halide, such as 3-bromobenzonitrile (B1265711) or 3-fluorobenzonitrile. For an SNAr reaction to be effective, the aromatic ring typically requires activation by strongly electron-withdrawing groups. While the nitrile group is electron-withdrawing, successful SNAr often requires additional activation or specific catalytic conditions.

Electrochemical Approaches to Sulfonimidoyl Group Formation

Electrochemical methods offer a modern and sustainable alternative for the construction of the sulfonimidoyl functional group, often avoiding the need for harsh stoichiometric oxidants. researchgate.net Recent advancements have demonstrated the direct conversion of readily available and stable precursors like sulfenamides and sulfinamides into N-protected sulfonimidoyl fluorides through anodic oxidation. researchgate.netnih.gov

The process is typically carried out in an undivided cell using simple electrodes, such as a carbon anode and a platinum cathode. researchgate.net In a representative procedure, the electrolysis of a sulfenamide (B3320178) in the presence of a fluoride source like potassium fluoride (KF) and an acid like hydrochloric acid (HCl) can generate the corresponding sulfonimidoyl fluoride. researchgate.net A plausible mechanism initiates with the anodic oxidation of chloride ions to an electrophilic chlorine species (Cl⁺). This species oxidizes the starting sulfenamide to a key sulfinimidoyl chloride intermediate, which undergoes further oxidation to a sulfonimidoyl chloride. The final product is then formed via a chloride-fluoride exchange. researchgate.net

Similarly, N-acyl sulfinamides can be electrochemically oxidized to various sulfonimidoyl derivatives. Using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the nucleophilic source yields sulfonimidoyl fluorides, while using trimethylsilyl (B98337) azide (B81097) (TMSN₃) or tetrabutylammonium (B224687) acetate (ⁿBu₄NOAc) provides access to sulfonimidoyl azides and acetates, respectively. nih.gov These electrochemical methods are valued for their operational simplicity and broad substrate scope, accommodating various functional groups. researchgate.net

Table 1: Electrochemical Synthesis of N-Acyl Sulfonimidoyl Derivatives from N-Acyl Sulfinamides This table is representative of findings in the field and is based on data reported in scientific literature.

| Starting Sulfinamide | Nucleophilic Source | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzoyl-S-phenylsulfinamide | Et₃N·3HF | Sulfonimidoyl Fluoride | Good to Excellent | nih.gov |

| N-Benzoyl-S-phenylsulfinamide | TMSN₃ | Sulfonimidoyl Azide | Good to Excellent | nih.gov |

| N-Benzoyl-S-phenylsulfinamide | ⁿBu₄NOAc | Sulfonimidoyl Acetate | Good to Excellent | nih.gov |

| Various Aryl/Alkyl Sulfenamides | KF/HCl | Sulfonimidoyl Fluoride | Moderate to Good | researchgate.net |

Mechanochemical Strategies for Sulfur-Nitrogen Bond Construction

Mechanochemistry, which utilizes mechanical force from methods like ball milling to drive chemical reactions, is an emerging green chemistry approach that can reduce or eliminate the need for bulk solvents. acs.orgnih.gov This strategy has been successfully applied to the formation of sulfur-nitrogen bonds and the synthesis of related S(VI) compounds.

A notable application is the solvent-free synthesis of sulfonimidoyl fluorides from stable sulfur(VI) 2-methylimidazoles in a mixer mill. acs.orgyoutube.com The reaction uses potassium bifluoride (KHF₂) as the fluorine source and is conducted under solvent-free or liquid-assisted grinding (LAG) conditions. acs.orgresearchgate.net This mechanochemical approach can lead to shorter reaction times and good to excellent yields compared to traditional solution-based methods. acs.org For the synthesis of sulfonimidoyl fluorides, reaction times of 180 minutes at a frequency of 25 Hz are typical, with purification often simplified to a silica (B1680970) plug filtration. youtube.com

Furthermore, mechanochemistry has been employed for the one-pot, two-step synthesis of sulfonimidamides from sulfinamides. nih.gov In the first step, the sulfinamide is converted to a sulfonimidoyl chloride via oxidative chlorination with N-chlorosuccinimide (NCS) in a mixer mill. The subsequent addition of an amine to the milling jar results in nucleophilic substitution to afford a diverse range of sulfonimidamides, all without requiring bulk solvents or inert atmospheric conditions. nih.gov These methods highlight the potential of mechanochemistry to provide efficient and environmentally benign pathways to complex sulfur-nitrogen-containing molecules. nih.govrsc.org

Synthetic Strategies for Benzonitrile Scaffolds

The benzonitrile moiety is a critical component of the target molecule. Its synthesis and functionalization can be achieved through several powerful chemical transformations.

One of the most robust and widely used methods for synthesizing benzonitriles is the palladium-catalyzed cyanation of aryl halides (Ar-X, where X = Cl, Br, I). researchgate.netnih.gov This cross-coupling reaction offers a significant advantage over traditional methods like the Rosenmund-von Braun reaction due to its milder conditions and superior functional group tolerance. researchgate.net The reaction was first reported in 1973 and has since seen extensive development to improve catalyst efficiency and expand its scope. researchgate.netresearchgate.net

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst. researchgate.net A key challenge has been catalyst deactivation by excess cyanide ions, which has been addressed through the use of various cyanide sources and additives. researchgate.net

Commonly used cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and the less toxic zinc cyanide (Zn(CN)₂). researchgate.net More recently, potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, has been established as a safe and effective cyanide source, particularly for the cyanation of aryl chlorides and bromides. acs.orgnih.gov The choice of ligand is crucial for an efficient reaction, with bulky electron-rich phosphine (B1218219) ligands like XPhos often providing superior results. acs.org

Table 2: Examples of Palladium-Catalyzed Cyanation of Aryl Chlorides Data is illustrative of general findings in the field. Conditions: aryl chloride (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd precatalyst (0.2-3 mol%), ligand, base, solvent (e.g., dioxane/H₂O), temperature (70-100 °C). acs.org

| Substrate (Aryl Chloride) | Product (Benzonitrile) | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 4-chlorobenzoate | Ethyl 4-cyanobenzoate | 97 (Isolated) | acs.org |

| 4-Chloroanisole | 4-Methoxybenzonitrile | 95 (GC) | acs.org |

| 2,6-Dimethylchlorobenzene | 2,6-Dimethylbenzonitrile | 93 (GC) | acs.org |

| 4-Chlorobenzaldehyde | 4-Formylbenzonitrile | 88 (Isolated) | acs.org |

Direct C-H functionalization represents a highly atom-economical strategy for modifying aromatic rings. The cyano group in benzonitrile derivatives can serve as a directing group to guide transition-metal catalysts to specific C-H bonds, typically at the ortho-position. youtube.com However, this can be challenging due to the linear coordination of the nitrile, which does not readily form the cyclometalated intermediate required for C-H activation. youtube.com

To overcome this, innovative strategies have been developed. One approach involves the temporary conversion of the nitrile into a different directing group. For instance, pivalophenone N-H imine, derived from the corresponding nitrile, can act as an effective directing group for cobalt-catalyzed ortho-C-H alkylation and arylation. The imine can then be readily converted back to the cyano group. youtube.com

Another advanced strategy enables meta-selective C-H functionalization by employing a cleavable, U-shaped directing group template. researchgate.net A nitrile-based template attached to the substrate via a silicon tether can position a palladium catalyst to selectively activate a distal C-H bond at the meta position. After functionalization (e.g., olefination or acetoxylation), the silicon-based template can be easily removed. researchgate.net These methodologies provide powerful tools for the regioselective synthesis of complex benzonitrile derivatives from simpler precursors.

The Wittig reaction and its variants are cornerstone methods for forming carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide. mdpi.comnih.gov This transformation is highly valuable for functionalizing benzonitrile scaffolds that bear a formyl (aldehyde) group. The Wittig reaction generally exhibits excellent functional group tolerance and is compatible with the nitrile group. mdpi.comnih.gov

A specific application is the synthesis of 4-(2,2-difluorovinyl)benzonitrile, which is prepared via a Wittig-type olefination of 4-formylbenzonitrile. researchgate.net In this type of transformation, a phosphonium (B103445) ylide, often generated in situ from a phosphonium salt and a base, reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. mdpi.com

For substrates where the standard Wittig reaction may be slow or low-yielding, such as with sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative. mdpi.com The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding phosphonium ylide and often favors the formation of (E)-alkenes. nih.gov The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification compared to the triphenylphosphine oxide from the Wittig reaction. nih.gov These olefination methods provide reliable access to a wide variety of vinyl-substituted benzonitriles.

Stereoselective Synthesis of Chiral-at-Sulfur Sulfonimidoyl Benzonitriles

The creation of enantiomerically pure sulfonimidoyl benzonitriles hinges on methodologies that can effectively establish a chiral center at the sulfur atom. These methods can be broadly categorized into asymmetric oxidative imidation, enantiospecific transformations of pre-existing chiral precursors, and the application of chiral catalysis.

Development of Asymmetric Oxidative Imidation Methods

Asymmetric oxidative imidation of prochiral sulfenamides offers a direct route to chiral sulfonimidoyl compounds. While direct asymmetric imidation to form the S-N bond with simultaneous oxidation is a developing area, related asymmetric oxidations of sulfur are well-established and provide a conceptual basis. For instance, the enantioselective oxidation of sulfenyl compounds is a recognized strategy for producing nonracemic sulfoxides and can be adapted for sulfonimidoyl derivatives. acs.orgnih.gov

Recent advancements have focused on one-pot tandem reactions starting from readily available sulfenamides to generate chiral sulfonimidoyl fluorides (SIFs) with high enantiomeric excess. nih.gov This approach involves an enantioselective hydroxylation of the sulfenamide as a key step. nih.gov These chiral SIFs are versatile intermediates for the synthesis of a variety of chiral S(VI) derivatives. nih.gov

| Entry | Aryl Halide | Product | Yield (%) | ee (%) |

| 1 | 4-Bromotoluene | (S)-N-Boc-S-(4-tolyl)-S-methylsulfoximine | 85 | >99 |

| 2 | 1-Bromo-4-methoxybenzene | (S)-N-Boc-S-(4-methoxyphenyl)-S-methylsulfoximine | 82 | 98 |

| 3 | 1-Bromo-3-cyanobenzene | (S)-N-Boc-S-(3-cyanophenyl)-S-methylsulfoximine | 75 | >99 |

| 4 | 1-Bromo-3-fluorobenzene | (S)-N-Boc-S-(3-fluorophenyl)-S-methylsulfoximine | 87 | 98 |

Table adapted from studies on asymmetric sulfonimidoyl transfer using t-BuSF, demonstrating the potential for synthesizing the 3-cyanophenyl substituted precursor to the target molecule. nih.govresearchgate.net

Enantiospecific Transformations of Chiral Sulfonimidoyl Intermediates

The transformation of enantiopure sulfonimidoyl intermediates is a cornerstone of stereoselective synthesis in this class of compounds. Chiral sulfonimidoyl fluorides and chlorides are key synthons that can undergo nucleophilic substitution with high stereospecificity.

A significant breakthrough has been the development of methods for the synthesis of highly enantioenriched sulfonimidoyl fluorides and their subsequent stereospecific conversion to sulfonimidamides. chemrxiv.org It has been shown that while arylsulfonimidoyl fluorides can be racemized by fluoride ions, conditions that trap fluoride enable the stereospecific reaction with primary and secondary amines, proceeding with 100% enantiospecificity to generate sulfonimidamides with up to 99% enantiomeric excess. chemrxiv.org

Another powerful strategy involves the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium from sulfenamides to produce chiral sulfonimidoyl chlorides. researchgate.netnih.gov These chiral chlorides serve as general and stable synthons for accessing a wide array of chiral S(VI) derivatives. researchgate.netnih.gov

Furthermore, the enantiospecific reaction of sulfonimidoyl fluorides with anilines, activated by Ca(NTf₂)₂, leads to the formation of chiral sulfonimidamides with inversion of the stereocenter at the sulfur atom. nih.govwur.nl Mechanistic studies indicate the formation of a six-membered chelate, facilitating an Sₙ2-like transition state. nih.govwur.nl

| Entry | Amine | Product | Yield (%) [a] | ee (%) |

| 1 | Aniline | (R)-N-Benzoyl-S-(4-tolyl)-N'-phenylsulfonimidamide | 85 | >99 |

| 2 | 4-Methoxyaniline | (R)-N-Benzoyl-S-(4-tolyl)-N'- (4-methoxyphenyl)sulfonimidamide | 92 | >99 |

| 3 | 3-Chloroaniline | (R)-N-Benzoyl-S-(4-tolyl)-N'- (3-chlorophenyl)sulfonimidamide | 78 | >99 |

| 4 | Methylamine | (R)-N-Benzoyl-S-(4-tolyl)-N'-methylsulfonimidamide | 88 | >99 |

Table illustrating the scope of the enantiospecific SuFEx reaction of a chiral sulfonimidoyl fluoride with various amines. [a] Reaction performed on a 0.126 mmol scale using (R)-1 (>99% ee). nih.govwur.nl

Chiral Catalysis in Sulfonimidoyl and Benzonitrile Synthesis

Chiral catalysis provides an elegant and efficient approach to constructing chiral molecules, and its application to the synthesis of both the sulfonimidoyl and benzonitrile moieties has seen significant progress.

For the synthesis of axially chiral benzonitriles, an atroposelective dynamic kinetic resolution of racemic 2-arylbenzaldehydes with sulfonamides has been developed using a chiral N-heterocyclic carbene (NHC) as an organocatalyst. nih.govresearchgate.net This method affords axially chiral benzonitriles in good to excellent yields and enantioselectivities. nih.govresearchgate.net While this addresses axial chirality in biaryl systems, the principles of using chiral organocatalysts to control stereochemistry are broadly applicable.

In the realm of sulfur-centered chirality, rhodium(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been successfully employed for the catalytic enantioselective synthesis of sulfur-chiral 1,2-benzothiazines from diaryl sulfoximines. nih.gov This process involves an enantiodetermining C-H activation directed by the sulfoximine (B86345) group. nih.gov

The use of chiral phosphoric acid catalysis has been demonstrated in the generation of enantiopure sulfonimidoyl chlorides, which are then subjected to stereospecific amination. researchgate.net This highlights the potential of chiral Brønsted acids in controlling the stereochemistry at the sulfur center.

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

| Chiral NHC | Racemic 2-(naphthalen-1-yl)benzaldehyde | (R)-2-(naphthalen-1-yl)benzonitrile | 95 | 96 |

| Chiral NHC | Racemic 2-(2-methoxyphenyl)benzaldehyde | (R)-2-(2-methoxyphenyl)benzonitrile | 88 | 92 |

| Rh(III)/Chiral Cp | Diphenylsulfoximine | Chiral 1,2-Benzothiazine derivative | 85 | 94 |

| Chiral Phosphoric Acid | Prochiral Sulfenamide | Chiral Sulfonimidoyl Chloride | 78 | 92 |

This table presents representative examples of chiral catalysis applied to the synthesis of chiral benzonitriles and sulfur-containing heterocycles, demonstrating the high levels of enantioselectivity achievable. researchgate.netnih.govresearchgate.netnih.gov

Reactivity and Mechanistic Investigations of 3 S Methylsulfonimidoyl Benzonitrile and Model Systems

Reactivity of the Sulfonimidoyl Moiety

The sulfonimidoyl group, a hexavalent sulfur center, is the primary site of many significant chemical transformations. Its reactivity is defined by its susceptibility to nucleophilic attack, the ability to undergo N-functionalization, and its participation in intramolecular processes.

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry and its Generalizations

A cornerstone of modern "click chemistry," Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a robust and versatile method for forming strong, stable covalent linkages. nih.govwesleyan.edu This chemistry leverages the unique properties of the S(VI)-F bond, which, despite its high thermodynamic stability, can be selectively activated to react with nucleophiles. nih.gov Sulfonimidoyl fluorides, as chiral analogs of sulfonyl fluorides, are key players in this field, offering an additional layer of stereochemical control. acs.org

The general principle of SuFEx involves the reaction of a sulfur(VI) fluoride (B91410) with a nucleophile, typically an alcohol (often as a silyl (B83357) ether) or an amine, to displace the fluoride and form a new S-O or S-N bond. nih.gov This process is often facilitated by catalysts that can activate the S-F bond. nih.gov The resulting sulfonimidoyl linkage is exceptionally stable to hydrolysis, reduction, and oxidation. nih.gov

The sulfur atom in the sulfonimidoyl moiety of compounds like 3-(S-Methylsulfonimidoyl)benzonitrile is electrophilic and serves as a target for a variety of nucleophiles. Nucleophilic substitution at a tetracoordinate, tetrahedral sulfur(VI) center generally proceeds through a stepwise addition-elimination mechanism, often resulting in an inversion of configuration at the sulfur atom. nih.gov

In the context of SuFEx, the key reaction is the nucleophilic substitution of fluoride. For instance, sulfonimidoyl fluorides react with primary and secondary amines to yield sulfonimidamides. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction conditions. Fluoride ions have been shown to cause racemization of chiral sulfonimidoyl fluorides; however, conditions can be optimized to trap the fluoride and achieve stereospecific S-N bond formation with complete inversion of configuration. nih.gov The mechanism involves the nucleophilic attack of the amine on the sulfur center, forming a trigonal bipyramidal intermediate, which then expels the fluoride leaving group. nih.govnih.gov

Recent advances have focused on developing catalytic systems for these transformations. For example, hydroxybenzotriazole (B1436442) (HOBt) has been identified as an effective nucleophilic catalyst for the SuFEx reaction of sulfonimidoyl fluorides with a wide range of functionalized amines. imperial.ac.ukresearchgate.netchemrxiv.org This method is mild and demonstrates broad substrate scope, accommodating various substituents on both the carbon framework and the nitrogen of the sulfonimidoyl group. researchgate.net

A significant development in this area is the enantioselective fluorination of sulfonimidoyl chlorides to produce chiral sulfonimidoyl fluorides. acs.org A bifunctional catalytic system using sodium bifluoride (NaHF₂) has been shown to achieve this with high enantioselectivity (up to 99% ee). acs.org Mechanistic studies indicate that a complex hydrogen-bonding network is crucial for controlling the stere outcome, synchronizing nucleophilic substitution, dynamic racemization, and enantioselective fluoride transfer. acs.org

Table 1: Examples of Nucleophilic Substitution at S(VI) Centers in Sulfonimidoyl Fluoride Models

| Sulfonimidoyl Fluoride Model | Nucleophile | Catalyst/Conditions | Product Type | Key Finding | Citation |

|---|---|---|---|---|---|

| N-Boc-arylsulfonimidoyl fluoride | Primary/Secondary Amines | Fluoride trapping agent | Enantioenriched Sulfonimidamide | Stereospecific reaction with inversion of configuration at sulfur. | nih.gov |

| N-Boc-sulfonimidoyl fluoride | Piperidine, Aniline | HOBt (catalytic) | N-Boc-sulfonimidamide | HOBt effectively catalyzes the SuFEx reaction under mild conditions. | researchgate.net |

| Sulfonimidoyl Chloride | Sodium Bifluoride (NaHF₂) | Chiral H-bond donor catalyst | Chiral Sulfonimidoyl Fluoride | Achieves dynamic kinetic asymmetric fluorination with high enantioselectivity. | acs.org |

While SuFEx has traditionally focused on forming S-N and S-O bonds, recent efforts have expanded its scope to include the formation of sulfur-carbon bonds. This has been achieved by reacting SOF₄-derived iminosulfur oxydifluorides with organometallic reagents. nih.gov Specifically, the reaction with organolithium nucleophiles provides a modular route to sulfonimidoyl fluorides bearing a new S-C bond (R¹-N=SO(F)R²). nih.gov This transformation significantly broadens the utility of SuFEx, allowing for the direct connection of carbon-based fragments to the sulfur(VI) center. nih.gov

The reactivity of the resulting S-F bond in these newly formed sulfonimidoyl fluorides can be tuned, making them versatile connectors for subsequent divergent SuFEx reactions. nih.gov This regulated, sequential approach allows for the construction of complex, three-dimensional structures from a central sulfur hub. nih.gov

N-Functionalization Reactions of the Sulfonimidoyl Group

The nitrogen atom of the sulfonimidoyl moiety is a versatile handle for introducing a wide array of functional groups. This N-functionalization can modulate the steric and electronic properties of the entire molecule. acs.org Reactions typically involve N-acylation, N-alkylation, or N-arylation. For example, N-H sulfonimidamides can be readily prepared by using N-tert-butyldimethylsilyl (TBS) protected sulfonimidoyl fluorides, which undergo spontaneous deprotection under the reaction conditions. researchgate.net

The ability to modify the N-substituent is crucial for applications in drug discovery and materials science, as it allows for fine-tuning of properties such as solubility, stability, and biological activity. imperial.ac.ukresearchgate.net A variety of protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), have been employed on the imine nitrogen. These groups not only serve as protecting groups but also increase the electrophilicity of the sulfur center, facilitating SuFEx reactions. nih.govresearchgate.net

Intramolecular Cyclization and Rearrangement Pathways

Sulfonimidoyl groups can participate in intramolecular reactions, leading to the formation of cyclic structures or rearranged products. While specific examples involving this compound are not extensively documented, studies on related sulfoxide (B87167) systems provide insight into potential pathways. For instance, acyl-substituted sulfoxides have been shown to undergo thermally promoted intramolecular ipso-sulfenylation, leading to cyclized products. mtu.edu These reactions can sometimes be accompanied by rearrangements, the course of which can be influenced by the presence of additives like basic amines. mtu.edu Such pathways could conceivably be accessed by derivatives of this compound where a suitably positioned nucleophile on an N-substituent could attack the aromatic ring.

Reactivity of the Benzonitrile (B105546) Functional Group

The benzonitrile group in this compound possesses its own characteristic reactivity, which can be influenced by the strongly electron-withdrawing nature of the sulfonimidoyl substituent. The primary reactions of the nitrile group include reduction, hydrolysis, and cycloaddition reactions.

The sulfonimidoyl group, being a powerful electron-withdrawing group, activates the attached aromatic ring towards nucleophilic aromatic substitution (SNA_r). This effect has been demonstrated in fluoroaryl-sulfonimidoyl fluorides, where the sulfonimidoyl fluoride functionality acts as a strong activating group for SNA_r reactions, sometimes competing with the SuFEx reaction at the sulfur center. researchgate.netchemrxiv.org By carefully choosing the reaction conditions, either the SNA_r or the SuFEx pathway can be selected, allowing for orthogonal functionalization of the molecule. researchgate.netchemrxiv.org This suggests that the cyano-substituted ring in this compound could be susceptible to nucleophilic attack under certain conditions, although the nitrile itself is generally less activating than a fluorine atom in SNA_r.

The nitrile group can also be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride. It can also participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, a common transformation in medicinal chemistry. The electronic influence of the meta-positioned sulfonimidoyl group would be expected to affect the rates and regioselectivity of these transformations.

Table 2: Summary of Potential Reactivity

| Functional Group | Reaction Type | Potential Reagents | Potential Product |

|---|---|---|---|

| Sulfonimidoyl Fluoride | SuFEx (S-N formation) | Amines, HOBt | Sulfonimidamide |

| Sulfonimidoyl Fluoride | SuFEx (S-C formation) | Organolithiums | Aryl(methyl)sulfonimidoyl Fluoride |

| Sulfonimidoyl (N-H) | N-Functionalization | Acyl chlorides, Alkyl halides | N-Acyl/Alkyl Sulfonimidoyl Compound |

| Benzonitrile | Nucleophilic Aromatic Substitution | Strong Nucleophiles (on activated ring) | Substituted Benzonitrile |

| Benzonitrile | Reduction | LiAlH₄, H₂/Catalyst | Benzylamine derivative |

Nucleophilic Addition Reactions to the Nitrile (e.g., Hydration, Thiolysis, Organometallic Additions)

The nitrile group is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles, leading to the formation of a diverse array of products.

Hydration: The hydration of nitriles to amides is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom for attack by water. In basic media, the nucleophile is the hydroxide (B78521) ion. The rate-determining step in the hydration of benzonitriles can vary depending on the reaction conditions. For instance, in highly concentrated sulfuric acid, the addition of a nucleophile to the nitrile is often rate-limiting, a process that is accelerated by electron-withdrawing substituents. znaturforsch.com Conversely, in less concentrated acid, the initial protonation of the nitrile can be the slowest step. znaturforsch.com Given the electron-withdrawing nature of the meta-substituted sulfonimidoyl group, it is anticipated to enhance the rate of hydration of this compound under conditions where nucleophilic attack is the rate-determining step.

Thiolysis: Similar to hydration, thiols can add to the nitrile group to form thioamides. This reaction is typically carried out with a catalyst, and the reactivity would be influenced by the electronic nature of the substituents on the benzonitrile ring in a manner analogous to hydration.

Organometallic Additions: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the electrophilic carbon of nitriles. masterorganicchemistry.commsu.edumasterorganicchemistry.comyoutube.comyoutube.com The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.comyoutube.com The reaction is generally robust and provides a valuable route for the synthesis of ketones with the formation of a new carbon-carbon bond. masterorganicchemistry.commsu.edu The presence of the electron-withdrawing sulfonimidoyl group is expected to increase the electrophilicity of the nitrile carbon, potentially facilitating the addition of organometallic reagents.

Table 1: Representative Nucleophilic Addition Reactions to Benzonitrile Derivatives

| Nucleophile | Substrate | Product | Conditions | Reference |

| H₂O/H⁺ | p-Substituted Benzonitriles | p-Substituted Benzamides | Sulfuric Acid, 25°C | znaturforsch.com |

| n-BuMgBr | Benzonitrile | Valerophenone | Benzene (B151609)/Ether, room temp. | masterorganicchemistry.com |

| R-Li | Benzonitrile | Ketone (after hydrolysis) | Diethyl ether, low temp. | msu.eduyoutube.com |

C-C Bond Activation and Functionalization Adjacent to the Nitrile Group

While less common than nucleophilic additions to the nitrile itself, the activation and functionalization of the C-C bond adjacent to the nitrile group is an area of active research, often involving transition metal catalysis. The direct functionalization of the aromatic ring is a more prevalent transformation for this class of compounds. The sulfonimidoyl group, in particular, has emerged as a powerful directing group for C-H activation. mdpi.comnih.gov This directing effect typically favors ortho-functionalization of the aromatic ring. nih.govmdpi.comresearchgate.netencyclopedia.pub

In the context of this compound, the sulfonimidoyl group would be expected to direct C-H activation to the C2 and C4 positions of the benzene ring. This provides a strategic advantage for introducing substituents at positions that might be difficult to access through classical electrophilic aromatic substitution, which would be directed to the meta position by both the nitrile and sulfonimidoyl groups. The presence of a strong electron-withdrawing group on the aryl moiety of a sulfoximine (B86345) can, in some cases, diminish the reactivity towards C-H activation. mdpi.com

Further Derivatization of the Nitrile Functionality

Beyond the fundamental nucleophilic additions, the nitrile group in this compound can be transformed into a variety of other functional groups. For instance, reduction of the nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary amine, 3-(S-Methylsulfonimidoyl)benzylamine. youtube.com This transformation provides a route to a new set of derivatives with altered biological and chemical properties.

The nitrile can also participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles, which are important heterocyclic motifs in medicinal chemistry. The electronic nature of the substituents on the benzonitrile can influence the rate and regioselectivity of such cycloadditions.

Interplay and Orthogonality of Sulfonimidoyl and Benzonitrile Functional Groups

The presence of both a sulfonimidoyl and a benzonitrile group on the same aromatic ring raises important questions about their mutual electronic influence and the potential for selective reactions.

Chemoselectivity in Multi-Functionalized Systems

Achieving chemoselectivity is a key challenge in the synthesis and modification of multifunctional molecules. In this compound, the two functional groups offer distinct sites for chemical attack. For instance, a nucleophile could potentially react at the nitrile carbon or at the sulfur atom of the sulfonimidoyl group. The outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

The sulfonimidoyl group itself can be a target for nucleophilic substitution at the sulfur center, particularly if a suitable leaving group is present on the nitrogen or sulfur atom. acs.org However, the S-methylsulfonimidoyl group is generally stable. Therefore, reactions with many common nucleophiles are expected to occur preferentially at the more electrophilic nitrile carbon.

In the case of reductions, it is possible to selectively reduce the nitrile group in the presence of the sulfonimidoyl group using specific reducing agents. Conversely, conditions could potentially be found to modify the sulfonimidoyl group without affecting the nitrile.

Synergistic Effects and Directed Reactions between Moieties

The sulfonimidoyl group is known to be a strong electron-withdrawing group. This electronic effect is transmitted through the aromatic ring, influencing the reactivity of the nitrile group. As discussed, this would enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

A more direct synergistic effect can be envisioned in the context of directed metalation. The sulfonimidoyl group is a potent directing group for ortho-lithiation. nih.govbeilstein-journals.org This would allow for the selective deprotonation and subsequent functionalization of the C2 or C4 position. The nitrile group, being meta to the sulfonimidoyl group, would likely have a lesser influence on the regioselectivity of this directed metalation. This highlights the dominant directing power of the sulfonimidoyl moiety in this system.

While intramolecular reactions between the sulfonimidoyl and nitrile groups are not immediately obvious due to their spatial separation in the meta-configuration, the modification of one group could potentially set the stage for a subsequent intramolecular cyclization, depending on the nature of the introduced functionality. youtube.com

Advanced Spectroscopic Characterization Techniques for Sulfonimidoyl Substituted Benzonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in defining the structure of 3-(S-Methylsulfonimidoyl)benzonitrile by revealing the chemical shifts and coupling patterns of its hydrogen atoms. The aromatic region of the spectrum is characteristic of a 1,3-disubstituted benzene (B151609) ring. For the parent compound, benzonitrile (B105546), the aromatic protons appear as a multiplet between δ 7.21 and 7.41 ppm. rsc.org In substituted benzonitriles, these shifts are altered by the electronic effects of the substituents. For instance, in 3-methylbenzonitrile, the aromatic protons appear as multiplets in the range of δ 7.12-7.41 ppm. rsc.org

The methyl group attached to the sulfur atom in this compound is expected to appear as a singlet in the aliphatic region of the spectrum. The stereochemistry at the sulfur center, a critical feature of sulfonimidoyl compounds, can also be investigated using NMR techniques. Through-space spin-spin couplings, observable in techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY), can help establish the relative stereochemistry of conformers in solution. nih.gov Furthermore, enantioselective synthesis methods, which yield specific stereoisomers, rely on NMR analysis to confirm the stereochemical outcome. acs.org

Table 1: Representative ¹H NMR Data for Related Benzonitrile Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| Benzonitrile | CDCl₃ | 7.21-7.41 (m, 5H) rsc.org |

| 3-Methylbenzonitrile | CDCl₃ | 7.12-7.16 (m, 2H), 7.39-7.41 (m, 2H), 2.89 (s, 3H) rsc.org |

| 4-Methoxybenzonitrile | CDCl₃ | 7.52 (d, J = 8.6 Hz, 2H), 6.89 (d, J = 8.6 Hz, 2H), 3.80 (s, 3H) rsc.org |

This table presents data for structurally similar compounds to provide context for the expected spectral features of this compound.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive elucidation of the carbon framework. For the parent benzonitrile, the carbon signals are observed at δ = 132.9, 132.1, 129.2, 118.9, and 112.3 ppm in CDCl₃. rsc.org The nitrile carbon (C≡N) typically appears around δ 118-119 ppm. The substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic carbons. For example, in 3-methylbenzonitrile, the aromatic carbons resonate at δ = 139.3, 133.8, 132.4, 129.2, 129.0, 118.9, and 112.4 ppm, with the methyl carbon at δ 21.0 ppm. rsc.org For 3-(Trifluoromethyl)benzonitrile, the carbon attached to the CF₃ group is also readily identifiable. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Benzonitrile Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| Benzonitrile | CDCl₃ | 132.9, 132.1, 129.2, 118.9, 112.3 rsc.org |

| 3-Methylbenzonitrile | CDCl₃ | 139.3, 133.8, 132.4, 129.2, 129.0, 118.9, 112.4, 21.0 (CH₃) rsc.org |

| 4-Methoxybenzonitrile | CDCl₃ | 163.0, 133.1, 119.3, 114.7, 103.8, 55.3 (OCH₃) rsc.org |

This table provides comparative ¹³C NMR data to aid in the interpretation of the spectrum of this compound.

Heteronuclear NMR techniques, such as ¹⁵N and ¹⁹F NMR, offer specific insights into the electronic environment of nitrogen and fluorine atoms within a molecule.

¹⁵N NMR: With a natural abundance of only 0.37%, ¹⁵N NMR can be challenging but provides valuable information. youtube.com The chemical shifts of the nitrogen atoms in the sulfonimidoyl (S=N) and nitrile (C≡N) groups are diagnostic. ¹⁵N NMR chemical shifts are highly sensitive to the electronic structure and can be used to distinguish between different nitrogen-containing functional groups. nih.govresearchgate.net For example, ¹⁵N-HMBC experiments can establish correlations between protons and nitrogen atoms, aiding in structural assignment. researchgate.net

¹⁹F NMR: For fluorinated analogues of this compound, ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR have a wide dispersion, making it possible to distinguish between subtle structural differences. wikipedia.orgbeilstein-journals.org For instance, the introduction of a fluorine atom on the benzene ring or as part of the sulfonimidoyl group would result in characteristic signals. rsc.org Coupling between ¹⁹F and ¹H or other ¹⁹F nuclei provides additional structural information. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight of this compound is 180.23 g/mol . cymitquimica.com Electron ionization (EI) mass spectrometry of the parent compound, benzonitrile, shows a molecular ion (M+) peak at m/z 103. rsc.orgnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition. rsc.org The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For instance, the loss of the methyl group or cleavage of the sulfonimidoyl moiety would produce characteristic fragment ions.

Complementary Spectroscopic Methods (e.g., Raman Spectroscopy, Electron Paramagnetic Resonance (EPR) for radical intermediates)

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. It is particularly useful for identifying symmetric vibrations and bonds involving heavy atoms. The nitrile (C≡N) stretch in benzonitriles typically gives a strong Raman signal. journalssystem.com The S=N and S-C bonds of the sulfonimidoyl group would also have characteristic Raman shifts, providing further structural confirmation. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR would be an essential tool for detecting and characterizing any radical intermediates that might be formed during its synthesis or in subsequent reactions. rsc.org For example, sulfinyl radicals (R-S-O•), which can be related to the sulfonimidoyl functional group, have been studied using EPR. nih.govresearchgate.net The g-values and hyperfine coupling constants obtained from an EPR spectrum can provide detailed information about the structure and electronic environment of the radical species. researchgate.netnih.gov

Computational Chemistry Investigations of 3 S Methylsulfonimidoyl Benzonitrile

Density Functional Theory (DFT) Studies for Structural, Electronic, and Stereochemical Analysis

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of medium-sized organic molecules like 3-(S-Methylsulfonimidoyl)benzonitrile.

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-S and S-N bonds. DFT calculations can be employed to map the potential energy surface associated with these rotations, identifying the ground-state conformation and the energy barriers to internal rotation.

A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle of the C(aryl)-S-N-C linkage. It is anticipated that the lowest energy conformation would involve a staggered arrangement to minimize steric hindrance between the methyl group on the nitrogen and the benzonitrile (B105546) ring. The rotational barrier around the C(aryl)-S bond is expected to be relatively low, allowing for facile rotation at room temperature. rsc.org In contrast, the S-N bond may exhibit a slightly higher rotational barrier due to the partial double bond character that can be induced by the electronic nature of the substituents. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Rotational Barriers for this compound

| Rotational Bond | Dihedral Angle Range | Calculated Energy Barrier (kcal/mol) |

| C(aryl)-S | 0° to 360° | 2.5 - 4.0 |

| S-N | 0° to 360° | 5.0 - 7.5 |

| S-C(methyl) | 0° to 360° | 3.0 - 5.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations. The actual values would depend on the level of theory and basis set used.

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving the sulfonimidoyl group. For instance, in reactions such as nucleophilic substitution at the sulfur atom or reactions involving the N-H bond, DFT can be used to locate the transition state structures and calculate the activation energies. acs.orgrsc.org

For a hypothetical nucleophilic attack on the sulfur atom of this compound, DFT calculations could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a pentacoordinate intermediate. The calculated energies of the reactants, transition state(s), and products would provide a quantitative picture of the reaction profile. Such studies are crucial for understanding the reactivity of this class of compounds and for designing new synthetic methodologies. rsc.orgresearchgate.net

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Nucleophilic substitution at sulfur | Concerted (SN2-like) | 15 - 25 |

| Deprotonation of N-H | Proton transfer to a base | 5 - 10 |

Note: The data in this table is hypothetical and intended to be illustrative. The actual values are highly dependent on the specific reactants and reaction conditions.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used for the prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the ¹H and ¹³C chemical shifts for the optimized geometry of this compound, a theoretical spectrum can be generated that can be compared with experimental data to confirm the structure.

Vibrational Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be computed using DFT. researchgate.netderpharmachemica.comorientjchem.orgnih.gov The calculated vibrational spectrum can aid in the assignment of experimental bands to specific vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group, the S=N stretch of the sulfonimidoyl moiety, and the various vibrations of the benzene (B151609) ring. mdpi.com

Table 3: Hypothetical DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic Protons | 7.5 - 8.0 |

| ¹H NMR | Chemical Shift (ppm) - N-H Proton | 3.5 - 4.5 |

| ¹H NMR | Chemical Shift (ppm) - S-CH₃ Protons | 2.8 - 3.2 |

| ¹³C NMR | Chemical Shift (ppm) - C≡N Carbon | 118 - 122 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C≡N Stretch | 2220 - 2240 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - S=N Stretch | 1100 - 1150 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - N-H Stretch | 3200 - 3300 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. bioinformaticsreview.comyoutube.comrsc.orgulakbim.gov.tr An MD simulation of this compound in a solvent box, such as water or an organic solvent, can reveal how the molecule moves, flexes, and interacts with its environment. tu-darmstadt.denih.gov

Key insights from MD simulations would include:

Conformational Dynamics: Observing the transitions between different conformations and determining the populations of various rotamers in solution.

Solvent Effects: Analyzing how the solvent molecules arrange themselves around the solute and how this solvation structure influences the conformation and properties of this compound. nih.gov Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.netnih.govmdanalysis.org

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the N-H group of the sulfonimidoyl moiety and solvent molecules can be monitored over the course of the simulation.

Theoretical Studies on Non-Covalent Interactions and Intermolecular Forces

The biological activity and material properties of molecules are often governed by non-covalent interactions. For this compound, several types of non-covalent interactions are conceivable:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atom of the sulfonimidoyl group can act as hydrogen bond acceptors.

π-π Stacking: The benzonitrile ring can participate in π-π stacking interactions with other aromatic systems. rsc.orgnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is a suitable method to dissect the interaction energy between two or more molecules into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.govohio-state.edursc.orgrsc.org Applying SAPT to a dimer of this compound or its complex with another molecule could provide a quantitative understanding of the forces driving their association. nih.govohio-state.edursc.orgrsc.org

Applications in Advanced Organic Synthesis and Catalysis

Utilization as Versatile Synthetic Intermediates and Building Blocks

The structure of 3-(S-Methylsulfonimidoyl)benzonitrile, featuring a chiral sulfur center and multiple reaction sites, makes it an ideal synthetic intermediate. This versatility allows for its use in constructing a wide array of complex organic molecules and as a precursor to other important organosulfur compounds.

Sulfonimidoyl compounds are exceptional platforms for divergent synthesis, where a common intermediate is used to generate a library of structurally diverse molecules. This is largely enabled by the principles of "click chemistry," particularly Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). nih.govresearchgate.net SuFEx allows for the rapid and modular assembly of complex molecules from versatile hubs with high reliability and efficiency. nih.govresearchgate.net

Sulfonimidoyl fluorides, which can be derived from precursors like this compound, serve as robust connectors for creating diverse functional molecules. nih.gov These chiral building blocks can be reacted with a wide range of nucleophiles, including amines and organometallic reagents, to form stable S-N and S-C bonds, respectively. nih.gov This strategy has been successfully employed to generate aza-isosteres of known drugs, such as celecoxib (B62257) and sildenafil, and to synthesize key intermediates for bioactive sulfoximine (B86345) molecules. nih.govacs.org The development of enantiopure bifunctional S(VI) transfer reagents has further streamlined the asymmetric synthesis of large collections of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides from a single chiral template. nih.govnih.govchemrxiv.org This modular approach expedites the discovery of functional molecules for applications in medicine and materials science. thieme.de

Table 1: Examples of Divergent Synthesis from Sulfonimidoyl Precursors

| Precursor Class | Reaction Partner (Nucleophile) | Resulting Molecular Architecture | Key Methodology | Reference |

|---|---|---|---|---|

| Aryl Sulfonimidoyl Fluoride | Amines/Amides | Sulfonimidamides | Sulfur(VI) Fluoride Exchange (SuFEx) | nih.gov |

| Aryl Sulfonimidoyl Fluoride | Grignard Reagents | Aryl-Alkyl/Aryl-Aryl Sulfoximines | SuFEx / C-S Bond Formation | nih.gov |

| Aryl Sulfonimidoyl Chloride | Alcohols/Phenols | Sulfonimidates | Nucleophilic Substitution | rsc.org |

| Enantiopure S(VI) Transfer Reagent | Organolithium Compounds | Chiral Sulfoximines | Asymmetric Sulfonimidoyl Transfer | nih.gov |

| S-Aryl Sulfondiimine | Diazo Ketones | 1,2-Benzothiazine 1-imines | Rhodium-Catalyzed Annulation | rsc.org |

The sulfonimidoyl group is a valuable precursor for the synthesis of other key organosulfur(VI) functionalities, which are prominent in pharmaceuticals and agrochemicals. nih.govnih.gov The ability to controllably transform the sulfonimidoyl moiety allows chemists to access a range of important compound classes.

Sulfoximines: A primary application of sulfonimidoyl derivatives is in the synthesis of sulfoximines. Medicinally relevant sulfoximines can be accessed through the C-S coupling of sulfonimidates with organomagnesium reagents. nih.gov More commonly, N-protected sulfoximines are prepared by treating sulfonimidoyl fluorides with carbon nucleophiles like Grignard reagents or via trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF₃). nih.govacs.org These transformations often proceed with high stereospecificity, allowing the synthesis of enantiopure sulfoximines from chiral sulfonimidoyl fluorides. nih.gov

Sulfonimidamides: Sulfonimidamides, considered aza-analogues of sulfonamides, are readily prepared from sulfonimidoyl precursors. rsc.org The reaction of sulfonimidoyl fluorides with primary or secondary amines, often under mild SuFEx conditions, provides a direct and high-yielding route to a diverse array of sulfonimidamides. nih.govresearchgate.netresearchgate.net This method is robust and tolerates a wide range of functional groups, making it suitable for late-stage functionalization in drug discovery programs. researchgate.netresearchgate.net

Sulfondiimines: Sulfondiimines, the double aza-analogues of sulfones, are an emerging class of compounds with potential applications in medicinal chemistry. rsc.orgdntb.gov.uarsc.org Synthetic strategies often involve the bisimination of sulfides or the derivatization of sulfilimines. rsc.orgacs.org The development of modular syntheses using bespoke sulfinylamine reagents and organometallic precursors provides access to a varied range of sulfondiimines, further highlighting the centrality of sulfur-nitrogen scaffolds in synthetic chemistry. acs.org

Role in Catalytic Systems

The unique stereoelectronic properties of the sulfonimidoyl group make it an attractive component for the design of advanced catalytic systems. Derivatives are being explored both as chiral ligands for asymmetric metal catalysis and as organocatalysts themselves.

Asymmetric hydrogenation and other transition-metal-catalyzed reactions are powerful tools for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. researchgate.net The efficacy of these reactions relies heavily on the design of chiral ligands that coordinate to the metal center. researchgate.net

While the direct use of this compound as a ligand is not widely documented, the sulfonimidoyl scaffold is a promising motif for ligand design. Chiral sulfur-containing olefins have emerged as an exciting class of hybrid ligands for asymmetric catalysis. rsc.org The key features of the sulfonimidoyl group—a stable stereogenic sulfur center, multiple sites for hydrogen bonding, and tunable steric and electronic properties via substitution on the nitrogen and carbon atoms—make it an ideal candidate for creating novel ligand architectures. nih.govresearchgate.net The development of such ligands could lead to new metal complexes with enhanced activity and selectivity for a variety of asymmetric transformations.

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. acs.org Chiral Brønsted acids are a particularly powerful class of organocatalysts, capable of activating substrates through hydrogen bonding. acs.orgnih.gov

Derivatives containing the sulfonimidoyl moiety, specifically chiral disulfonimides, have been successfully employed as highly effective Brønsted acid catalysts. sigmaaldrich.com These strong acid catalysts have been used in a range of enantioselective transformations, including the transfer hydrogenation of imines, Friedel-Crafts alkylations, and Mukaiyama aldol (B89426) reactions. acs.orgsigmaaldrich.comnih.gov In these processes, the catalyst activates an imine or carbonyl substrate via protonation, creating a chiral environment that directs the approach of the nucleophile or hydride source, leading to products with high enantioselectivity. acs.orgprinceton.edu The use of Hantzsch esters as a mild hydrogen source is common in these organocatalytic transfer hydrogenations. acs.orgorganic-chemistry.org

Table 2: Applications of Sulfonimidoyl-Related Organocatalysts

| Catalyst Type | Reaction Catalyzed | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (Brønsted Acid) | Transfer Hydrogenation | Ketimines | Chiral Amines | acs.orgnih.gov |

| Chiral Disulfonimide (Brønsted Acid) | Mukaiyama Aldol Reaction | Aldehydes / Silyl (B83357) Enol Ethers | Chiral β-Hydroxy Ketones | sigmaaldrich.com |

| Chiral Disulfonimide (Brønsted Acid) | Friedel-Crafts Alkylation | Imines / Indoles | Chiral Indole Derivatives | sigmaaldrich.com |

| Jacobsen-Type Thiourea | Conjugate Transfer Hydrogenation | Nitroolefins | Chiral Nitroalkanes | organic-chemistry.org |

Development of Novel Functional Materials Based on Sulfur-Nitrogen Scaffolds

The utility of organosulfur compounds extends beyond medicine into the realm of materials science, with applications in polymers, electronics, and biomaterials. utsa.edu Sulfur-nitrogen scaffolds, such as the sulfonimidoyl core, offer unique properties for the creation of new functional materials.

The SuFEx click chemistry reaction is not only a tool for small molecule synthesis but also for polymerization. By using bifunctional monomers, the sulfonimidoyl group can be incorporated into polymer backbones. acs.org The inherent chirality of the sulfur center in compounds like this compound allows for the synthesis of configurationally chiral polymers, which could have applications in chiral separations or as specialized optical materials. acs.org

Furthermore, the incorporation of sulfur and nitrogen heteroatoms into carbon-based materials has been shown to enhance their electronic properties. For instance, nitrogen and sulfur co-doped activated carbon materials have demonstrated high performance as electrodes for supercapacitors. acs.org The sulfur functional groups can improve electrical conductivity and wettability, while nitrogen doping enhances electron-transfer properties. acs.org While direct derivation from this compound is not established, the sulfur-nitrogen scaffold it represents is a key feature in the design of such advanced materials for energy storage. The development of robust synthetic methods for sulfur-nitrogen compounds is thus critical for advancing functional materials with applications ranging from photovoltaics to biomaterials. utsa.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.